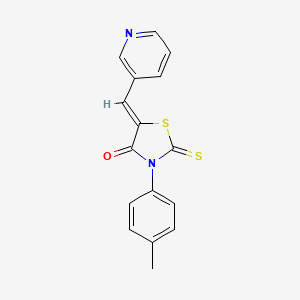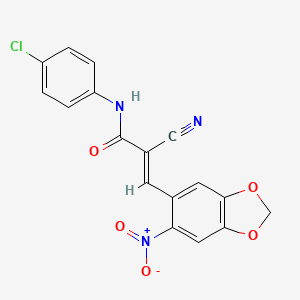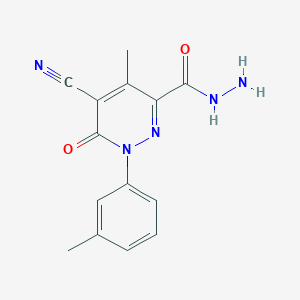![molecular formula C22H17BrN2O2 B4706354 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B4706354.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dimethylbenzamide
Vue d'ensemble
Description
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dimethylbenzamide, also known as BMB, is a synthetic compound that belongs to the family of benzoxazoles. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material sciences.
Applications De Recherche Scientifique
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dimethylbenzamide has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its anti-inflammatory properties and has shown promising results in animal models of inflammatory diseases.
In the field of pharmaceuticals, this compound has been studied for its potential as a drug candidate for various diseases. It has shown potential as a drug candidate for Alzheimer's disease, as it inhibits the formation of amyloid-beta plaques, which are a hallmark of the disease. This compound has also been studied for its potential as a drug candidate for Parkinson's disease, as it protects dopaminergic neurons from oxidative stress.
This compound has also shown potential applications in material sciences. It has been studied for its fluorescence properties and has been used as a fluorescent probe in various imaging techniques.
Mécanisme D'action
The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dimethylbenzamide is not fully understood. However, it has been shown to inhibit various enzymes and proteins involved in cancer cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, thereby inhibiting cancer cell growth.
This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. Inhibition of COX-2 leads to the reduction of inflammation and the prevention of inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, thereby inhibiting cancer cell growth.
This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dimethylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has shown promising results in various in vitro and in vivo studies, making it a potential drug candidate for various diseases.
However, this compound also has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. This compound also has low bioavailability, which can limit its effectiveness as a drug candidate.
Orientations Futures
There are several future directions for the study of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dimethylbenzamide. One direction is to study its potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to optimize the synthesis method of this compound to improve its bioavailability and solubility.
Another direction is to study the mechanism of action of this compound in more detail. Further studies are needed to identify the specific enzymes and proteins that this compound inhibits and to elucidate the signaling pathways involved.
Finally, this compound has potential applications in material sciences, particularly in the field of fluorescence imaging. Further studies are needed to optimize the fluorescence properties of this compound and to develop new imaging techniques using this compound as a fluorescent probe.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of scientific research. This compound has shown promising results in various in vitro and in vivo studies, making it a potential drug candidate for various diseases. Further studies are needed to optimize the synthesis method of this compound, to identify its specific mechanism of action, and to develop new applications in material sciences.
Propriétés
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c1-13-7-9-16(14(2)11-13)21(26)24-15-8-10-20-19(12-15)25-22(27-20)17-5-3-4-6-18(17)23/h3-12H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFYWIJTSMPEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(3-bromophenyl)amino]carbonothioyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4706271.png)
![N-methyl-N-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4706276.png)
![1-ethyl-4-[2-(4-ethylphenoxy)-2-methylpropanoyl]piperazine](/img/structure/B4706300.png)


![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4706324.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B4706342.png)
![N-(4-chloro-2-nitrophenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4706350.png)

![1-butyl-N-{4-[(isopropylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4706357.png)
![methyl 5-ethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4706362.png)
![3-({[2-(allyloxy)-1-naphthyl]methyl}amino)propan-1-ol hydrochloride](/img/structure/B4706363.png)
![1-(2-phenylethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4706375.png)